molecular formula C15H21N7OS B11382490 1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11382490
M. Wt: 347.4 g/mol
InChI Key: ANGGFBOVQOJTMA-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure that includes a tetrazole ring, which is known for its stability and bioactivity.

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves several steps. The synthetic route typically starts with the preparation of the tetrazole ring, which is then linked to the benzodiazole core through a series of reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The tetrazole ring is known to bind to metal ions, which can inhibit or activate certain enzymes. The benzodiazole core can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other benzodiazoles and tetrazole-containing molecules. For example:

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H21N7OS

Molecular Weight

347.4 g/mol

IUPAC Name

1,3-dimethyl-5-[[3-(1-methyltetrazol-5-yl)sulfanylpropylamino]methyl]benzimidazol-2-one

InChI

InChI=1S/C15H21N7OS/c1-20-12-6-5-11(9-13(12)21(2)15(20)23)10-16-7-4-8-24-14-17-18-19-22(14)3/h5-6,9,16H,4,7-8,10H2,1-3H3

InChI Key

ANGGFBOVQOJTMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCCSC3=NN=NN3C)N(C1=O)C

Origin of Product

United States

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